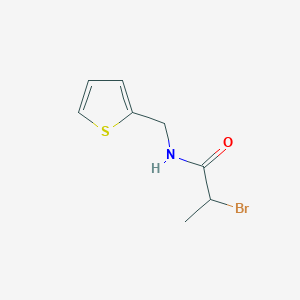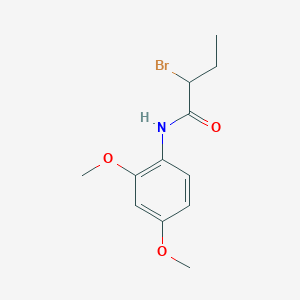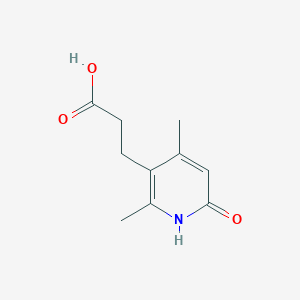
(4-Bromo-2-chlorophenyl)methanamine
Vue d'ensemble
Description
“(4-Bromo-2-chlorophenyl)methanamine” is a chemical compound with the molecular formula C7H7BrClN . It is used in laboratory settings and for the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-2-chlorophenyl)methanamine” consists of a benzene ring substituted with bromine and chlorine atoms, and a methanamine group . The average molecular weight is 220.494 Da .Physical And Chemical Properties Analysis
“(4-Bromo-2-chlorophenyl)methanamine” has a density of 1.6±0.1 g/cm3, a boiling point of 279.8±25.0 °C at 760 mmHg, and a flash point of 123.0±23.2 °C . It has a molar refractivity of 47.3±0.3 cm3 and a polar surface area of 26 Å2 .Applications De Recherche Scientifique
Synthesis of Organic Nonlinear Optical Crystals
(4-Bromo-2-chlorophenyl)methanamine is utilized in the growth of organic nonlinear optical crystals. These crystals are significant for their applications in photonics and optoelectronics, where they can modulate light in devices such as optical switches and frequency converters .
Development of Antimalarial Agents
This compound has been identified as a precursor in the synthesis of antimalarial agents. Specifically, derivatives of (4-Bromo-2-chlorophenyl)methanamine have shown dual activity against both asexual stages and gametocytes of malaria, making them promising candidates for further biological investigation .
Chemical Fingerprinting in Crystallography
The unique structural features of (4-Bromo-2-chlorophenyl)methanamine derivatives, such as strong intramolecular hydrogen bonds and specific dihedral angles between benzene rings, allow for its use in crystallographic studies to understand molecular interactions and arrangements .
Organophosphorus Pesticide Metabolism
Metabolites of (4-Bromo-2-chlorophenyl)methanamine have been found as biologically inactive byproducts in the degradation pathway of organophosphorus pesticides. Studying these metabolites helps in understanding the environmental fate and breakdown of pesticides .
Enzyme-Catalyzed Copolymerization
This compound is involved in enzyme-catalyzed copolymerization reactions. For instance, it can react with phenols in the presence of fungal laccases to form copolymers, which have potential applications in biodegradable materials and green chemistry .
Material Science and Chemical Synthesis
(4-Bromo-2-chlorophenyl)methanamine is part of a collection of rare and unique chemicals used by researchers in material science and chemical synthesis. It serves as a building block for various chemical reactions and the synthesis of complex molecules .
Safety and Hazards
Propriétés
IUPAC Name |
(4-bromo-2-chlorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCCCALUDZWGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649507 | |
| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-chlorophenyl)methanamine | |
CAS RN |
771574-32-4 | |
| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-2-chlorophenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

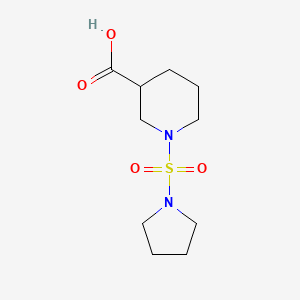
![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)
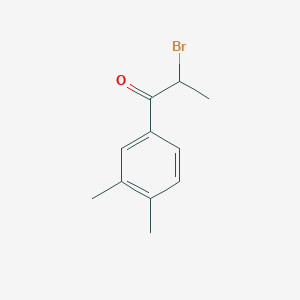

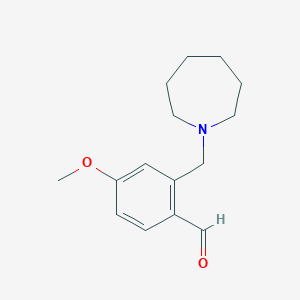


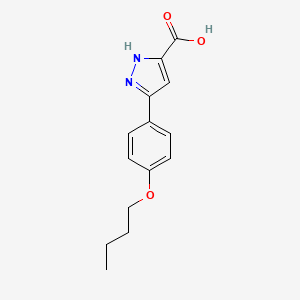
![1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1293079.png)
![2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline](/img/structure/B1293080.png)
